4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile
Overview
Description
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is a heterocyclic compound that features a pyridine ring, a thiazole ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile typically involves the construction of the thiazole ring followed by the introduction of the pyridine and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone can yield the thiazole ring, which is then further functionalized to introduce the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound has a similar structure but with additional pyridine rings, which may enhance its binding affinity and specificity.
(E)-4-[2-(Pyridin-4-yl)vinyl]benzonitrile: This analogue features a vinyl group instead of a thiazole ring, which can alter its reactivity and applications.
Uniqueness
4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. These features make it a versatile scaffold for various applications in research and industry .
Properties
IUPAC Name |
4-(2-pyridin-4-yl-1,3-thiazol-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3S/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJTWFELAYJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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